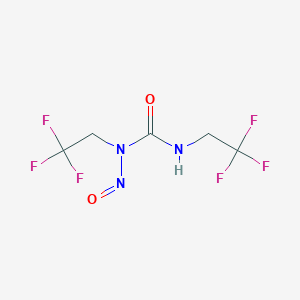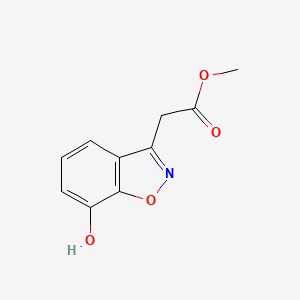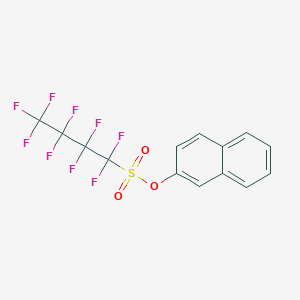
Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is a chemical compound that features a naphthalene ring bonded to a nonafluorobutane sulfonate group. This compound is notable for its unique combination of aromatic and perfluorinated alkyl groups, which impart distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate typically involves the reaction of naphthalene derivatives with nonafluorobutanesulfonyl fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
On an industrial scale, the production of nonafluorobutanesulfonyl fluoride, a key precursor, is achieved through the electrochemical fluorination of sulfolane. This process involves the anodic fluorination of sulfolane in the presence of hydrogen fluoride .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols, forming new sulfonate esters or sulfonamides.
Electrophilic Aromatic Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.
Major Products
Nucleophilic Substitution: Products include various sulfonate esters and sulfonamides.
Electrophilic Aromatic Substitution: Products include nitro-naphthalenes and sulfonated naphthalenes.
Wissenschaftliche Forschungsanwendungen
Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and coatings.
Wirkmechanismus
The mechanism of action of Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a strong electron-withdrawing group, which enhances the electrophilicity of the compound, making it reactive towards nucleophiles. This property is exploited in various synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonafluorobutanesulfonyl Fluoride: A precursor used in the synthesis of Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate.
Trifluoromethanesulfonate (Triflate): Another sulfonate ester with similar reactivity but different physical properties due to the shorter perfluorinated chain.
Uniqueness
This compound is unique due to its combination of a naphthalene ring and a long perfluorinated alkyl chain. This structure imparts distinct hydrophobic and lipophilic properties, making it useful in applications where such characteristics are desired .
Eigenschaften
CAS-Nummer |
42096-34-4 |
|---|---|
Molekularformel |
C14H7F9O3S |
Molekulargewicht |
426.26 g/mol |
IUPAC-Name |
naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C14H7F9O3S/c15-11(16,13(19,20)21)12(17,18)14(22,23)27(24,25)26-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
InChI-Schlüssel |
KMMOTZOITJADNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



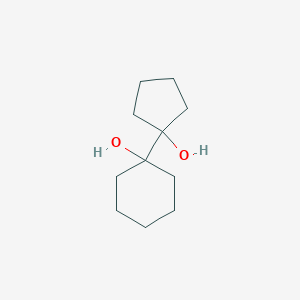
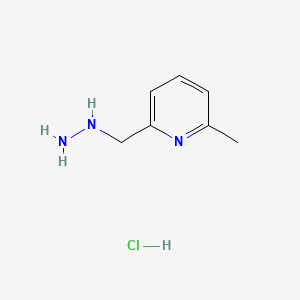
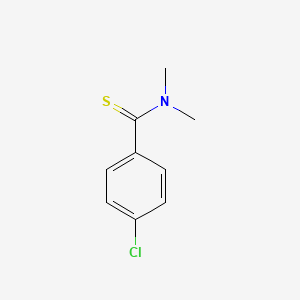
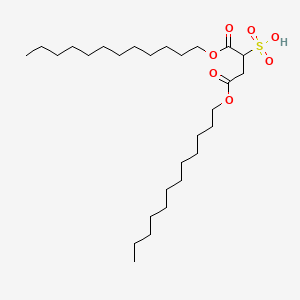
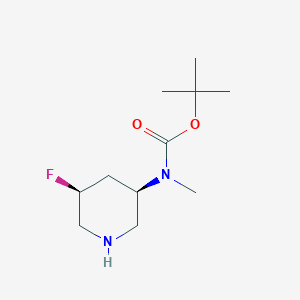
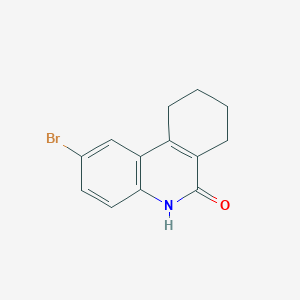
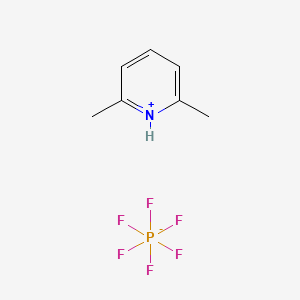
![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)
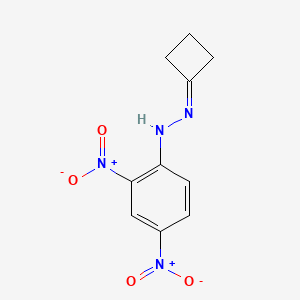
![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)
